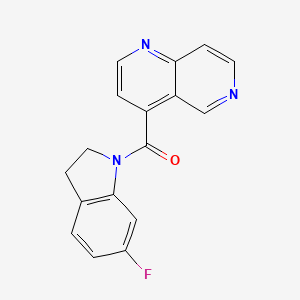
(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone: is a complex organic compound that features a fluorine atom, an indole derivative, and a naphthyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an indole derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as recrystallization or column chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: : Substitution reactions can occur at various positions on the indole or naphthyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Indole derivatives are known for their biological activities, and this compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities.
Industry: : Use in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
相似化合物的比较
(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone: can be compared with other indole derivatives and naphthyridine compounds. Similar compounds include:
Indole-3-carbinol: : Known for its anticancer properties.
Naphthyridine derivatives: : Used in various pharmaceutical applications.
Fluorinated indoles: : Exhibiting enhanced biological activity due to the presence of fluorine atoms.
The uniqueness of This compound
属性
IUPAC Name |
(6-fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c18-12-2-1-11-5-8-21(16(11)9-12)17(22)13-3-7-20-15-4-6-19-10-14(13)15/h1-4,6-7,9-10H,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJRHPMDSYYDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)F)C(=O)C3=C4C=NC=CC4=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
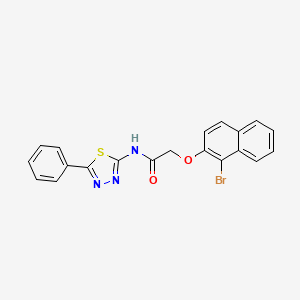
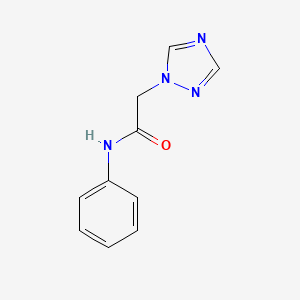
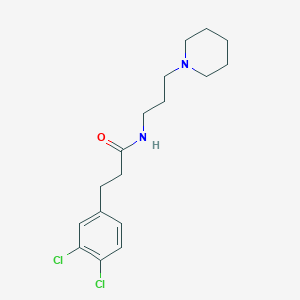
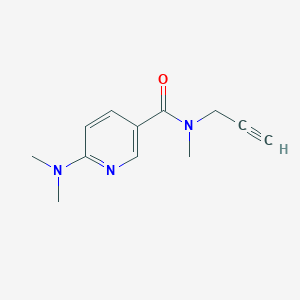
![Methyl 3-[3-(2,4-dichlorophenyl)propanoylamino]benzoate](/img/structure/B6622393.png)
![2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B6622401.png)
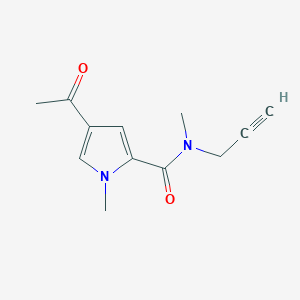
![1-N'-[[1-(3-chloro-2-fluorophenyl)cyclopentyl]methyl]cyclopropane-1,1-dicarboxamide](/img/structure/B6622413.png)
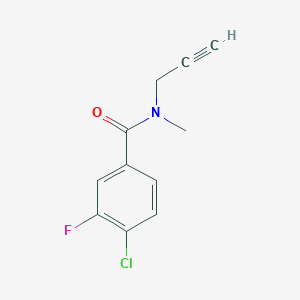
![6-[[6-[Methyl(propan-2-yl)amino]pyridin-3-yl]methylamino]-2,3-dihydroisoindol-1-one](/img/structure/B6622425.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B6622437.png)
![N-[1-(3-chlorophenyl)-5-ethylpyrazol-4-yl]-3-(triazol-1-yl)propanamide](/img/structure/B6622445.png)
![ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate](/img/structure/B6622448.png)
![N-methyl-5-[[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methyl]-N-propan-2-ylpyridin-2-amine](/img/structure/B6622456.png)
